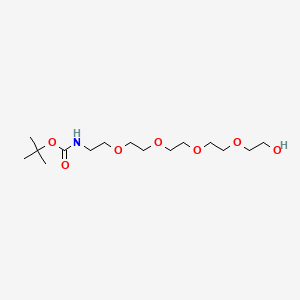

N-Boc-PEG5-alcohol

Descripción

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO7/c1-15(2,3)23-14(18)16-4-6-19-8-10-21-12-13-22-11-9-20-7-5-17/h17H,4-13H2,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWLVPPLXJCLBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404111-67-6 |

Source

|

| Record name | tert-Butyl N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Boc-PEG5-alcohol

This compound is a heterobifunctional chemical linker composed of a polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units. One end of the linker is terminated with a hydroxyl (-OH) group, while the other end features an amine group protected by a tert-butyloxycarbonyl (Boc) group. This compound is a valuable tool in bioconjugation, drug delivery, and proteomics.[1][2] The PEG spacer is hydrophilic, which helps to increase the solubility of the resulting conjugate in aqueous media.[1][3][4]

The terminal hydroxyl group can be further derivatized or replaced with other functional groups for conjugation to various molecules.[1][3] The Boc-protecting group on the amine can be removed under mild acidic conditions, revealing a primary amine that can then be used for conjugation.[1][3] This differential reactivity of the two ends of the linker allows for controlled, stepwise synthesis of complex biomolecules.

Core Properties of this compound

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its proper handling, storage, and use in experimental settings.

General and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1404111-67-6 | [1][3] |

| Molecular Formula | C15H31NO7 | [5][6][7] |

| Molecular Weight | 337.41 g/mol | [5][6][7] |

| Purity | ≥95% - 98% | [1][7][8] |

| Synonyms | t-boc-N-amido-PEG5-alcohol, tert-Butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate | [6][8] |

Physical and Handling Properties

| Property | Value | Source(s) |

| Solubility | Soluble in DCM, Methanol | [1] |

| Storage Condition | -20°C, keep in dry and avoid sunlight | [1][8] |

| Shipping Condition | Ambient Temperature | [1] |

Computed Properties

| Property | Value | Source(s) |

| pKa | 12.23 ± 0.46 (Predicted) | [6] |

| Rotatable Bond Count | 16 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 7 | [6] |

| Topological Polar Surface Area | 95.5 Ų | [6] |

Applications in Research and Drug Development

This compound is a versatile tool with a range of applications, primarily centered around its use as a flexible and hydrophilic linker.

-

Antibody-Drug Conjugates (ADCs): PEG linkers are increasingly used in the development of ADCs.[9][10] They can improve the solubility and stability of the ADC, and by "shielding" the hydrophobic drug payload, they can enable a higher drug-to-antibody ratio (DAR) without causing aggregation.[9][11] This can lead to improved pharmacokinetic profiles and a wider therapeutic window.[12]

-

PROTACs: this compound is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][13] PROTACs are bifunctional molecules that induce the degradation of specific target proteins.

-

Surface Modification: The hydroxyl group can be used to attach the linker to surfaces, while the protected amine can be deprotected to introduce reactive amine groups on the surface for further functionalization.

-

Drug Delivery: The hydrophilic nature of the PEG chain can be exploited to improve the solubility and bioavailability of hydrophobic drugs.[8]

Experimental Protocols

The following are representative protocols for the deprotection of the Boc group and a general workflow for the conjugation of this compound to a protein.

Protocol 1: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Methodology:

-

Dissolve this compound in DCM in a round-bottom flask.

-

Add an excess of TFA to the solution (e.g., a 1:1 v/v ratio of DCM:TFA).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess TFA using a rotary evaporator.

-

Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, Amino-PEG5-alcohol.

Protocol 2: General Protein Conjugation (Two-Step)

This protocol outlines a general strategy for conjugating a molecule (Molecule A) to a protein via the this compound linker.

Step 1: Activation of the Linker and Conjugation to Molecule A

-

Activate the hydroxyl group of this compound. A common method is to convert it to a more reactive group, such as a tosylate or a maleimide, depending on the desired chemistry. For example, to create a maleimide-functionalized linker, the hydroxyl group can be reacted with a maleimide-containing reagent.

-

React the activated N-Boc-PEG5-linker with "Molecule A," which should have a functional group that can react with the activated linker (e.g., a thiol group to react with a maleimide).

-

Purify the resulting N-Boc-PEG5-Molecule-A conjugate using appropriate chromatographic techniques (e.g., HPLC).

Step 2: Deprotection and Conjugation to Protein

-

Deprotect the Boc group of the purified conjugate using the protocol described in Protocol 1 to expose the primary amine.

-

Activate the carboxyl groups on the target protein using a carbodiimide (B86325) crosslinker such as EDC in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.

-

Add the deprotected Amino-PEG5-Molecule-A to the activated protein solution. The primary amine of the linker will react with the NHS-activated carboxyl groups on the protein to form a stable amide bond.

-

Quench the reaction and purify the final protein-PEG5-Molecule-A conjugate using size-exclusion chromatography or dialysis to remove unreacted components.

Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

Caption: Workflow for the deprotection of this compound.

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

- 1. This compound, 1404111-67-6 | BroadPharm [broadpharm.com]

- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 3. This compound | 1404111-67-6 [chemicalbook.com]

- 4. N-Boc-PEG5-alcohol_1404111-67-6_新研博美 [xinyanbm.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. Page loading... [guidechem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Boc-NH-PEG5-OH | CAS:1404111-67-6 | Biopharma PEG [biochempeg.com]

- 9. labinsights.nl [labinsights.nl]

- 10. PEG Linkers for Antibody Drug Conjugates - Biochempeg | Biopharma PEG [biochempeg.com]

- 11. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to N-Boc-PEG5-alcohol: Structure, Properties, and Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-PEG5-alcohol, a heterobifunctional linker widely utilized in pharmaceutical sciences and biotechnology. This document details its chemical structure, molecular weight, and physicochemical properties. Furthermore, it offers detailed experimental protocols for its synthesis, functional group manipulation, and a key application in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a versatile chemical tool featuring a polyethylene (B3416737) glycol (PEG) spacer of five ethylene (B1197577) glycol units. This PEG chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.[1][2] One terminus of the linker is capped with a tert-butyloxycarbonyl (Boc)-protected amine, while the other end presents a terminal hydroxyl group. The Boc protecting group can be readily removed under mild acidic conditions to reveal a primary amine, and the hydroxyl group can be activated for subsequent conjugation reactions.[1]

Chemical Structure and Molecular Weight

The chemical structure of this compound is characterized by its linear PEG backbone, a carbamate (B1207046) linkage to the Boc group, and a terminal primary alcohol.

Molecular Formula: C₁₅H₃₁NO₇

Canonical SMILES: CC(C)(C)OC(=O)NCCOCCOCCOCCOCCO

The precise molecular weight and other key physicochemical properties are summarized in the table below.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 337.41 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in DCM and Methanol | [1] |

| Storage Conditions | -20°C | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative N-Boc-PEG-alcohol, the deprotection of the Boc group, activation of the hydroxyl group, and its application in PROTAC synthesis.

Synthesis of a Representative N-Boc-PEG-Alcohol

Materials:

-

Amino-PEG-alcohol (e.g., 2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethanol)

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

tert-Butyl alcohol

-

Water

-

Pentane

-

Saturated aqueous sodium bicarbonate solution

-

Potassium hydrogen sulfate (B86663)

-

Ethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottomed flask, dissolve the amino-PEG-alcohol (1 equivalent) and sodium hydroxide (1.1 equivalents) in water.

-

Add tert-butyl alcohol to the solution.

-

To the well-stirred solution, add di-tert-butyl dicarbonate (1 equivalent) dropwise over 1 hour. A white precipitate may form during the addition.

-

Allow the reaction to stir overnight at room temperature, by which time the solution should become clear with a pH of 7.5-8.5.

-

Extract the reaction mixture twice with pentane. The organic phase is then back-extracted with a saturated aqueous sodium bicarbonate solution.

-

Combine all aqueous layers and acidify to a pH of 1-1.5 by the careful addition of a potassium hydrogen sulfate solution. This will be accompanied by the evolution of carbon dioxide.

-

Extract the acidified aqueous layer multiple times with ethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The resulting oil can be purified by crystallization from hexane or by silica (B1680970) gel chromatography to yield the pure N-Boc-PEG-alcohol.[4]

Diagram of the Synthesis Workflow for N-Boc-PEG-Alcohol:

Boc Group Deprotection

The following protocol describes a standard and effective method for the removal of the Boc protecting group to yield the free amine.[5]

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve the this compound in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the cooled solution (a typical concentration is 20-50% v/v TFA in DCM).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

The resulting amine-PEG5-alcohol as a TFA salt can often be used directly in the next step, or it can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Diagram of the Boc Deprotection Workflow:

Activation of the Terminal Hydroxyl Group

To conjugate the hydroxyl end of the PEG linker, it must first be activated to a good leaving group. Tosylation is a common method for this activation.[6]

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (B128534) (TEA) or Pyridine (B92270)

-

p-Toluenesulfonyl chloride (TsCl)

-

Ice bath

Procedure:

-

Dissolve the this compound (1 equivalent) in anhydrous DCM.

-

Add triethylamine (1.5 equivalents) or pyridine and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate (N-Boc-PEG5-OTs).

-

Upon completion, the reaction mixture can be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the activated linker.

Application in PROTAC Synthesis

This compound is a valuable building block for the synthesis of PROTACs. The following is a representative two-step protocol illustrating how it can be incorporated into a PROTAC molecule. This protocol involves the initial conjugation to a ligand for the protein of interest (POI), followed by deprotection and coupling to an E3 ligase ligand.

Step 1: Synthesis of the POI-Linker Intermediate

This step involves the reaction of the activated hydroxyl group of this compound with a suitable nucleophile on the POI ligand (e.g., a phenol (B47542) or amine).

Materials:

-

N-Boc-PEG5-OTs (from section 2.3)

-

POI ligand with a nucleophilic handle (e.g., POI-NH₂)

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve the crude N-Boc-PEG5-OTs and the POI ligand (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at 60°C overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be purified by preparative HPLC to yield the POI-linker intermediate (POI-PEG5-NH-Boc).

Step 2: Synthesis of the Final PROTAC

This step involves the deprotection of the Boc group on the POI-linker intermediate, followed by coupling to a carboxylic acid-functionalized E3 ligase ligand.

Materials:

-

POI-PEG5-NH-Boc

-

TFA/DCM solution (as in section 2.2)

-

E3 ligase ligand with a carboxylic acid handle (e.g., E3-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Anhydrous DMF

-

DIPEA

Procedure:

-

Deprotect the Boc group of the POI-PEG5-NH-Boc intermediate using the protocol described in section 2.2 to obtain POI-PEG5-NH₂ as the TFA salt.

-

In a separate flask, dissolve the E3 ligase ligand (1.2 equivalents) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected POI-PEG5-NH₂ in anhydrous DMF to the activated E3 ligase ligand solution.

-

Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.[6]

Diagram of the PROTAC Synthesis Workflow:

Conclusion

This compound is a fundamental building block in modern medicinal chemistry and bioconjugation. Its well-defined structure, coupled with the advantageous properties of the PEG spacer, makes it an ideal choice for researchers aiming to develop novel therapeutics and biological probes. The straightforward and reliable protocols for the manipulation of its functional groups allow for its seamless integration into complex synthetic routes, particularly in the rapidly advancing field of targeted protein degradation with PROTAC technology. This guide provides the foundational knowledge and practical methodologies to effectively utilize this compound in a variety of research and development settings.

References

- 1. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 2. mdpi.com [mdpi.com]

- 3. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US12016952B2 - Methods of preparing a monodisperse oligo(ethylene glycol) reagent composition - Google Patents [patents.google.com]

- 6. leapchem.com [leapchem.com]

An In-Depth Technical Guide to N-Boc-PEG5-alcohol: A Versatile Linker in Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-PEG5-alcohol, a bifunctional polyethylene (B3416737) glycol (PEG) linker increasingly utilized in the development of sophisticated therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details its chemical properties, applications, and provides illustrative experimental protocols for its use in bioconjugation.

Core Chemical and Physical Properties

This compound, with the CAS number 1404111-67-6 and the chemical formula C15H31NO7 , is a discrete PEG (dPEG®) linker.[1][2][3] Its structure features a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected amine, separated by a five-unit ethylene (B1197577) glycol chain. This defined structure ensures batch-to-batch consistency, a critical factor in pharmaceutical development.

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 1404111-67-6 | [1][2][3][4][5][6] |

| Chemical Formula | C15H31NO7 | [1][2][3][4][5] |

| Molecular Weight | 337.41 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid or semi-solid | [7] |

| Purity | Typically ≥95% | [2][4] |

| Solubility | Soluble in dichloromethane (B109758) (DCM) and methanol. | [2] |

| Storage | Recommended storage at -20°C. | [2][7] |

The Role of this compound in Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in the construction of complex biomolecules.[8] The PEG5 spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate.[8] The two functional groups, a hydroxyl and a Boc-protected amine, allow for sequential and controlled conjugation of different molecular entities.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the protein's degradation.[4][5] this compound can serve as the linker connecting the E3 ligase ligand and the target protein binder.

The synthesis of a PROTAC using this linker typically involves a two-step process. First, the hydroxyl group of this compound is reacted with one of the binding moieties. Subsequently, the Boc protecting group is removed under acidic conditions to reveal a primary amine, which is then coupled with the second binding moiety.[8]

Application in Antibody-Drug Conjugate (ADC) Synthesis

The this compound linker can be used to connect the cytotoxic drug to the antibody. For instance, the hydroxyl group could be modified to introduce a reactive group (e.g., a maleimide) for conjugation to cysteine residues on the antibody. The Boc-protected amine would be deprotected and then coupled to the cytotoxic payload.

Experimental Protocols

The following are illustrative experimental protocols for the key steps in the utilization of this compound. These are based on general laboratory procedures and should be optimized for specific applications.

General Protocol for Boc Deprotection

This procedure describes the removal of the Boc protecting group to yield the free amine.

Materials:

-

Boc-protected compound (e.g., an intermediate from the PROTAC synthesis)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the Boc-protected compound in anhydrous DCM (approximately 10 mL per 1 mmol of substrate).

-

To the stirred solution, add TFA (5-10 equivalents) dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

General Protocol for Amide Coupling (PROTAC Synthesis Example)

This protocol outlines the coupling of the deprotected amine-PEG-ligand intermediate with a carboxylic acid-containing ligand.

Materials:

-

Deprotected amine-PEG-ligand intermediate

-

Carboxylic acid-containing ligand

-

N,N-Dimethylformamide (DMF), anhydrous

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

High-performance liquid chromatography (HPLC) for purification

Procedure:

-

Dissolve the carboxylic acid-containing ligand (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of the deprotected amine-PEG-ligand intermediate (1 equivalent) in anhydrous DMF to the activated mixture.

-

Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

Conclusion

This compound is a well-defined, versatile linker that offers significant advantages in the synthesis of complex therapeutic molecules like PROTACs and ADCs. Its discrete PEG length ensures homogeneity, while the orthogonal protecting groups on its terminal functionalities allow for controlled, sequential conjugation strategies. The protocols and workflows presented in this guide provide a foundational understanding for the application of this compound in advanced drug development programs. Researchers and scientists are encouraged to adapt and optimize these methods to suit their specific molecular targets and therapeutic goals.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. benchchem.com [benchchem.com]

- 6. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, 1404111-67-6 | BroadPharm [broadpharm.com]

A Comprehensive Technical Guide to PEGylation Chemistry for Drug Development Professionals

An In-depth Exploration of the Core Principles, Methodologies, and Applications of PEGylation in Modern Therapeutics.

This technical guide provides a thorough examination of Polyethylene (B3416737) Glycol (PEG)ylation, a pivotal bioconjugation technique in drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the fundamental chemistry, reaction mechanisms, and strategic considerations of PEGylation. It offers a detailed look at how the covalent and non-covalent attachment of PEG chains to therapeutic molecules can significantly enhance their pharmacokinetic and pharmacodynamic properties, leading to safer and more effective treatments. Through a combination of in-depth explanations, structured data, detailed experimental protocols, and visual diagrams, this guide serves as an essential resource for understanding and implementing PEGylation strategies.

The Core Principles of PEGylation

PEGylation is the process of attaching one or more polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or small molecule drug.[1] PEG is a non-toxic, non-immunogenic, and highly soluble polymer, and its conjugation to a therapeutic agent can impart several beneficial properties.[2] The covalent attachment of PEG can "mask" the therapeutic agent from the host's immune system, thereby reducing its immunogenicity and antigenicity.[1] Furthermore, the increased hydrodynamic size of the PEGylated molecule slows its clearance from the body by reducing renal filtration, which significantly prolongs its circulation time.[1] PEGylation can also enhance the solubility of hydrophobic drugs and protect them from enzymatic degradation.[1]

The benefits of PEGylation are numerous and well-documented, leading to a new generation of "biobetter" therapeutics with improved safety and efficacy profiles. These advantages include:

-

Prolonged Plasma Half-Life: By increasing the hydrodynamic volume of the drug, PEGylation reduces its renal clearance rate, leading to a longer circulation time in the bloodstream.[3]

-

Reduced Immunogenicity: The flexible PEG chains can shield the protein's surface epitopes from recognition by the immune system, thus lowering the risk of an immune response.

-

Enhanced Stability: PEGylation can protect therapeutic proteins from proteolytic degradation, increasing their stability in biological fluids.[2]

-

Improved Solubility: The hydrophilic nature of PEG can significantly increase the solubility of poorly soluble drugs.

Quantitative Impact of PEGylation on Drug Properties

The effects of PEGylation on a drug's pharmacokinetic and pharmacodynamic profile are quantifiable and are critical for optimizing therapeutic outcomes. The following tables summarize key quantitative data on how PEGylation impacts drug half-life and bioactivity.

Table 1: Effect of PEGylation on the Half-Life of Various Proteins

| Protein | PEG Size (kDa) | Unmodified Half-Life | PEGylated Half-Life | Fold Increase |

| rhTIMP-1 | 20 | 1.1 hours | 28 hours | ~25 |

| Bovine Serum Albumin | - | 13.6 minutes | 4.5 hours | ~20 |

| Superoxide Dismutase (SOD) | 5 | 0.08 hours | 1.5 hours | ~19 |

| Superoxide Dismutase (SOD) | 10 | 0.08 hours | 12 hours | 150 |

| Superoxide Dismutase (SOD) | 20 | 0.08 hours | 30 hours | 375 |

Data compiled from multiple sources.[2][3][4]

Table 2: Impact of PEGylation on the Bioactivity of Proteins

| Protein | PEG Size (kDa) | PEGylation Strategy | Residual Activity (%) |

| Interferon α-2a | 40 (branched) | Amine conjugation | 7% |

| Uricase | 10 (linear) | Amine conjugation | 2.5% |

| Uricase | 10 (branched) | Amine conjugation | 32% |

| rhTSH (mutant) | - | Cysteine labeling | High (85% monoPEGylated product yield) |

| Cytochrome c | - | Amine conjugation (4 PEGs) | More stable, higher half-life |

| Cytochrome c | - | Amine conjugation (8 PEGs) | Retained 30-40% more residual activity over 60 days |

Data compiled from multiple sources.[4][5][6][7]

Key PEGylation Chemistries and Reaction Mechanisms

The choice of PEGylation chemistry is crucial and depends on the available functional groups on the target molecule. The two main strategies are first-generation and second-generation PEGylation. First-generation techniques often involve the non-specific modification of proteins, while second-generation methods aim for site-specific conjugation to produce more homogeneous products.

Table 3: Common PEGylating Reagents and Their Target Functional Groups

| PEGylating Reagent | Target Functional Group | Resulting Linkage | pH Range |

| PEG-NHS Ester | Primary Amines (-NH2) | Amide | 7.0 - 9.0 |

| PEG-Aldehyde | Primary Amines (-NH2) | Secondary Amine (after reduction) | 6.0 - 7.0 |

| PEG-Maleimide | Thiols (-SH) | Thioether | 6.5 - 7.5 |

| PEG-Vinyl Sulfone | Thiols (-SH) | Thioether | 7.5 - 8.5 |

| PEG-Carboxyl | Amines (-NH2) | Amide (with carbodiimide (B86325) activator) | 4.5 - 6.0 |

First-Generation vs. Second-Generation PEGylation

First-generation PEGylation typically utilizes amine-reactive PEGs that react with the numerous lysine (B10760008) residues on a protein's surface, leading to a heterogeneous mixture of PEGylated species. In contrast, second-generation PEGylation employs more specific chemistries, such as thiol-reactive PEGs that target cysteine residues or enzymatic methods, to achieve site-specific modification. This results in a more uniform product with better-defined properties.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful PEGylation. Below are generalized methodologies for common PEGylation reactions and subsequent characterization.

Protocol 1: Amine-Reactive PEGylation using PEG-NHS Ester

-

Protein Preparation: Dissolve the protein to be PEGylated in a suitable buffer at a pH of 7.0-9.0 (e.g., phosphate-buffered saline, PBS). The protein concentration should typically be in the range of 1-10 mg/mL.

-

PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in the same reaction buffer or a compatible anhydrous solvent like DMSO.

-

Reaction: Add the PEG-NHS ester solution to the protein solution with gentle stirring. The molar ratio of PEG to protein should be optimized but is often in the range of 2:1 to 50:1.

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2-4 hours at 4°C.

-

Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to quench the unreacted PEG-NHS ester.

-

Purification: Remove unreacted PEG and byproducts and isolate the PEGylated protein using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Protocol 2: Thiol-Reactive PEGylation using PEG-Maleimide

-

Protein Preparation: Ensure the protein has a free cysteine residue. If not, one may be introduced via site-directed mutagenesis. Dissolve the protein in a buffer at pH 6.5-7.5 (e.g., phosphate (B84403) buffer containing EDTA to prevent disulfide bond formation).

-

Reduction (if necessary): If the cysteine is in a disulfide bond, reduce it using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

PEG-Maleimide Solution: Dissolve the PEG-maleimide in the reaction buffer.

-

Reaction: Add the PEG-maleimide solution to the protein solution. A molar excess of PEG is typically used.

-

Incubation: React for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Purify the PEGylated protein using SEC or IEX.

Protocol 3: Characterization of PEGylated Proteins

-

SDS-PAGE: Analyze the reaction mixture and purified product by SDS-PAGE. Successful PEGylation will result in a significant increase in the apparent molecular weight of the protein, causing it to migrate slower than the unmodified protein.

-

Size Exclusion Chromatography (SEC): Use SEC to separate the PEGylated protein from the unreacted protein and free PEG. The PEGylated protein will elute earlier due to its larger hydrodynamic radius.

-

Mass Spectrometry (MS): Employ techniques like MALDI-TOF or ESI-MS to determine the exact molecular weight of the PEGylated conjugate and confirm the degree of PEGylation.

Signaling Pathways Modulated by PEGylated Drugs: The Case of PEGylated Interferon

PEGylated drugs can exhibit altered interactions with their cellular targets, leading to modified downstream signaling. A prime example is PEGylated interferon-alpha (PEG-IFN-α), used in the treatment of hepatitis C and some cancers.

Interferon-α signals through the JAK-STAT pathway.[8][9] Upon binding to its receptor (IFNAR), it activates Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[10][11] Phosphorylated STATs form a complex that translocates to the nucleus and induces the transcription of interferon-stimulated genes (ISGs), which have antiviral and antiproliferative effects.[8] PEGylation of interferon-α prolongs its half-life, leading to sustained signaling through this pathway.[9]

Conclusion

PEGylation has established itself as a cornerstone of modern drug delivery, enabling the development of therapeutics with significantly improved pharmacological properties. This guide has provided a comprehensive overview of the fundamental principles of PEGylation chemistry, from the core concepts and quantitative effects to detailed experimental protocols and the impact on cellular signaling. For researchers and drug development professionals, a thorough understanding of these aspects is paramount for the successful design and implementation of PEGylation strategies to create the next generation of innovative and effective medicines.

References

- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creativepegworks.com [creativepegworks.com]

- 5. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]

- 10. ashpublications.org [ashpublications.org]

- 11. What is the mechanism of Pegfilgrastim-Jmdb? [synapse.patsnap.com]

Technical Guide: N-Boc-PEG5-alcohol - Safety and Handling in Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling procedures, and a representative experimental protocol for N-Boc-PEG5-alcohol. This information is intended to ensure its safe and effective use in laboratory and drug development settings.

Chemical and Physical Properties

This compound is a heterobifunctional PEG linker commonly employed in bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its polyethylene (B3416737) glycol (PEG) chain enhances aqueous solubility, while the Boc-protected amine and terminal hydroxyl groups offer versatile handles for chemical modification.[2]

| Property | Value | Source |

| Chemical Name | tert-Butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate | [3] |

| CAS Number | 1404111-67-6 | [2][3] |

| Molecular Formula | C15H31NO7 | [2][3] |

| Molecular Weight | 337.4 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid or solid/semi-solid | |

| Purity | ≥95% to 98% | [2][3] |

| Solubility | Soluble in Dichloromethane (DCM) and Methanol | [2] |

| Storage Temperature | -20°C to 2-8°C, sealed in a dry environment | [2] |

Safety Data and Handling

Hazard Identification

| GHS Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Source |

Precautionary Measures and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Caption: Safe Handling Workflow for this compound.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: this compound is not considered a significant fire risk. In case of a fire, use extinguishing media appropriate for the surrounding environment, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Accidental Release: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area to prevent spreading and collect the material for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup. Avoid allowing the substance to enter drains or waterways.

Application in PROTAC Synthesis: An Illustrative Protocol

This compound is a valuable linker for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins. The following is a representative protocol for the solid-phase synthesis of a PROTAC, adapted from established methodologies for similar PEG linkers.[4] This protocol involves immobilizing a ligand for an E3 ligase (e.g., thalidomide (B1683933) for Cereblon) on a solid support, followed by coupling of the PEG linker and the ligand for the protein of interest (POI).

Materials and Reagents

-

Rink Amide resin (or other suitable solid support)

-

E3 ligase ligand (e.g., a thalidomide derivative)

-

This compound

-

Protein of Interest (POI) ligand with a suitable functional group for coupling

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Deprotection reagent (e.g., TFA)

-

Cleavage cocktail (e.g., TFA/water/TIPS)

Experimental Workflow

Caption: General Workflow for Solid-Phase PROTAC Synthesis.

Detailed Methodologies

Step 1: Immobilization of E3 Ligase Ligand

-

Swell the Rink Amide resin in N,N-Dimethylformamide (DMF).

-

Couple the E3 ligase ligand (e.g., a carboxylic acid derivative of thalidomide) to the resin using standard peptide coupling reagents like HATU and DIPEA.

-

Wash the resin extensively with DMF, Dichloromethane (DCM), and Methanol (MeOH) and dry under vacuum.

Step 2: Conversion of this compound to a Mesylate

-

Dissolve this compound in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

-

Add methanesulfonyl chloride dropwise.

-

Stir the reaction at 0°C and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction, perform an aqueous work-up, and purify the resulting N-Boc-PEG5-mesylate.

Step 3: Linker Coupling

-

Swell the E3 ligase-functionalized resin in a suitable solvent like DMF.

-

Add a solution of the N-Boc-PEG5-mesylate and a suitable base (e.g., DIPEA) in DMF to the resin.

-

Shake the reaction mixture at room temperature for 24 hours.

-

Wash the resin thoroughly with DMF, DCM, and MeOH, then dry under vacuum.

Step 4: Boc Deprotection

-

Treat the resin with a solution of 20-50% Trifluoroacetic acid (TFA) in DCM for 1-2 hours to remove the Boc protecting group, which exposes the terminal amine of the PEG linker.

-

Wash the resin with DCM and then neutralize with a solution of 10% DIPEA in DCM.

-

Wash the resin again thoroughly with DCM.

Step 5: POI Ligand Coupling

-

Swell the resin in DMF.

-

Add the POI ligand (with a carboxylic acid moiety), along with coupling reagents such as HATU and a base like DIPEA.

-

Shake the reaction mixture at room temperature until the reaction is complete (monitor by LC-MS analysis of a test cleavage).

-

Wash the resin extensively with DMF, DCM, and MeOH.

Step 6: Cleavage and Purification

-

Dry the resin under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude PROTAC in cold diethyl ether.

-

Purify the final compound by reverse-phase High-Performance Liquid Chromatography (HPLC).

This guide provides a framework for the safe handling and use of this compound in a research setting. Researchers should always consult the specific Safety Data Sheet provided by their supplier and adapt protocols based on the specific requirements of their chemical transformations.

References

Navigating the Conjugation Landscape: An In-depth Technical Guide to Monodisperse and Polydisperse PEG Linkers

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that profoundly influences the therapeutic efficacy and safety of a conjugated drug. This guide provides a comprehensive exploration of monodisperse and polydisperse PEG linkers, offering a detailed comparison of their physicochemical properties, impact on drug performance, and the analytical techniques essential for their characterization.

The covalent attachment of PEG chains to therapeutic molecules, a process known as PEGylation, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs.[1] This modification can improve drug stability, reduce immunogenicity, and prolong circulation time by creating a hydrophilic shield around the molecule.[2][3] However, the nature of the PEG linker itself—specifically its dispersity—plays a pivotal role in the ultimate success of a PEGylated therapeutic.

PEG linkers are broadly categorized into two classes: monodisperse and polydisperse. Monodisperse PEGs are single molecular entities with a precise, discrete molecular weight, meaning every molecule has the exact same chain length.[4] In contrast, polydisperse PEGs are a heterogeneous mixture of PEG chains with varying lengths, characterized by an average molecular weight and a polydispersity index (PDI), a measure of the breadth of the molecular weight distribution.[4][5] While many currently approved PEGylated drugs utilize polydisperse PEGs due to their historical availability and lower cost, the demand for the precision and homogeneity offered by monodisperse PEGs is rapidly increasing, particularly in the development of complex biologics like antibody-drug conjugates (ADCs).[2][6]

Physicochemical Properties: A Tale of Two Linkers

The fundamental difference in their composition leads to distinct physicochemical properties between monodisperse and polydisperse PEG linkers, which in turn dictate their behavior in biological systems.

| Property | Monodisperse PEG Linkers | Polydisperse PEG Linkers |

| Molecular Weight | Precise and uniform (PDI = 1.0)[2] | Average molecular weight with a distribution (PDI > 1.0)[2] |

| Chemical Structure | Homogeneous, single chemical entity[2] | Heterogeneous mixture of different chain lengths[2] |

| Purity | High, with a well-defined structure | Contains a range of polymer lengths, making purification to a single species challenging |

| Synthesis | Stepwise synthesis or purification of polydisperse mixtures[7] | Ring-opening polymerization of ethylene (B1197577) oxide[2] |

| Characterization | Straightforward, with discrete peaks in analytical techniques | Complex, with broad distributions in analytical readouts |

| Batch-to-Batch Consistency | High, ensuring reproducibility[8] | Can exhibit variability between batches |

The Impact on Drug Performance: A Quantitative Comparison

The dispersity of a PEG linker has a significant and measurable impact on the in vivo performance of a conjugated drug. The homogeneity of monodisperse PEGs generally translates to a more predictable and favorable pharmacokinetic and pharmacodynamic profile.

Reduced Protein Adsorption and Immunogenicity

A primary goal of PEGylation is to create a "stealth" effect, reducing non-specific protein adsorption and subsequent clearance by the immune system. The uniform and dense hydrophilic layer formed by monodisperse PEGs is more effective at preventing protein binding compared to the less organized shield of polydisperse PEGs.[9][10] This can lead to a lower likelihood of eliciting an immune response against the PEGylated drug.[11]

A study on PEGylated gold nanoparticles demonstrated that monodisperse PEGs significantly reduce protein adsorption compared to their polydisperse counterparts.[12]

| PEG Linker Type | BSA Adsorption Reduction (%) | FBS Adsorption Reduction (%) | Human Serum Adsorption Reduction (%) |

| Monodisperse (PEG₃₆) | 70% | 70% | 60% |

| Monodisperse (PEG₄₅) | 70% | 70% | 60% |

| Polydisperse (PEG2k) | (Baseline) | (Baseline) | (Baseline) |

| Data extracted from Tian et al., 2024.[12] |

Enhanced Pharmacokinetics and Tumor Accumulation

The improved "stealth" properties of monodisperse PEGylated conjugates directly translate to superior pharmacokinetic profiles. Studies have shown that drugs conjugated with monodisperse PEGs exhibit a significantly prolonged blood circulation half-life and enhanced accumulation in tumor tissues compared to those with polydisperse linkers.[9][10]

In the same study on PEGylated gold nanoparticles, the impact of PEG dispersity on pharmacokinetics and tumor biodistribution was quantified:

| Parameter | Monodisperse (PEG₃₆-AuNPs) | Monodisperse (PEG₄₅-AuNPs) | Polydisperse (PEG2k-AuNPs) |

| Blood Concentration at 24h (%ID/g) | 31.9 ± 3.5 | 40.3 ± 5.1 | 3.9 ± 0.6 |

| Data extracted from Tian et al., 2024.[12] |

This prolonged circulation time allows for greater accumulation of the therapeutic at the target site, a critical factor for the efficacy of cancer therapies.

A notable example of a commercially successful drug utilizing a monodisperse PEG linker is Movantik® (naloxegol), a PEGylated derivative of naloxone (B1662785) used to treat opioid-induced constipation.[13] The monodisperse m-PEG₇ linker enhances the drug's properties, and its pharmacokinetic profile has been well-characterized, with a terminal half-life ranging from 6 to 11 hours.[1]

Experimental Protocols for Characterization

The precise characterization of PEG linkers and their conjugates is paramount for ensuring product quality, consistency, and regulatory compliance. The following are detailed methodologies for key analytical techniques.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Objective: To determine the molecular weight and molecular weight distribution of PEGs and PEGylated proteins.

Methodology:

-

Sample Preparation:

-

Matrix Selection: For PEG analysis, 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) are common matrices. Sinapinic acid is often used for larger PEGylated proteins.

-

Matrix Solution: Prepare a saturated solution of the chosen matrix in a suitable solvent, typically a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

-

Analyte Solution: Dissolve the PEG linker or PEGylated protein in a compatible solvent (e.g., water, acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

Cationizing Agent: For neutral PEGs, add a cationizing agent such as sodium trifluoroacetate (B77799) (NaTFA) to the analyte solution to promote ionization.

-

Spotting: Mix the matrix solution, analyte solution, and cationizing agent (if used) in a 10:1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

-

-

Instrumentation and Data Acquisition:

-

Instrument: A MALDI-TOF mass spectrometer equipped with a nitrogen laser (337 nm).

-

Mode: Operate in linear, positive ion mode for large molecules and reflector mode for higher resolution of smaller molecules.

-

Calibration: Calibrate the instrument using a standard of known molecular weight that brackets the expected mass of the analyte.

-

Acquisition: Acquire spectra by averaging multiple laser shots across the sample spot.

-

-

Data Analysis:

-

Determine the peak of the molecular ion distribution (Mp), the number-average molecular weight (Mn), and the weight-average molecular weight (Mw).

-

Calculate the Polydispersity Index (PDI = Mw/Mn). For monodisperse PEGs, a single, sharp peak corresponding to the exact molecular weight should be observed. For polydisperse PEGs, a distribution of peaks separated by 44 Da (the mass of the ethylene glycol monomer) will be present.

-

Size-Exclusion Chromatography (SEC)

Objective: To separate and analyze PEGs and PEGylated molecules based on their hydrodynamic volume.

Methodology:

-

System Preparation:

-

Column: Select an SEC column with a pore size appropriate for the molecular weight range of the analytes.

-

Mobile Phase: Prepare an aqueous mobile phase, typically a phosphate (B84403) or acetate (B1210297) buffer, with a defined pH and ionic strength (e.g., 150 mM sodium phosphate, pH 7.0). The mobile phase should be filtered and degassed.

-

-

Sample Preparation:

-

Dissolve the sample in the mobile phase to a concentration of 1-2 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: Set a constant flow rate, typically between 0.5 and 1.0 mL/min.

-

Injection Volume: Inject a defined volume of the sample (e.g., 10-20 µL).

-

Detection: Use a refractive index (RI) detector for universal detection of PEGs or a UV detector if the PEG is conjugated to a UV-active molecule. Multi-angle light scattering (MALS) detection can be coupled with SEC to obtain absolute molecular weight information.

-

-

Data Analysis:

-

Generate a calibration curve using a series of monodisperse PEG standards of known molecular weights.

-

Determine the retention time of the analyte peak(s).

-

Calculate the apparent molecular weight of the sample by comparing its retention time to the calibration curve. For PEGylated proteins, SEC can be used to separate the conjugated protein from the unreacted protein and free PEG.

-

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify monodisperse and polydisperse PEGs.

Methodology:

-

System Preparation:

-

Column: For reversed-phase HPLC (RP-HPLC), a C18 or C8 column is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile with 0.1% TFA) is typically employed.

-

-

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the initial mobile phase conditions.

-

-

Chromatographic Conditions:

-

Gradient: Develop a gradient elution method that allows for the separation of the different PEG species. For polydisperse PEGs, this can resolve individual oligomers.

-

Detection: Use an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) for the universal detection of PEGs.

-

-

Data Analysis:

-

Identify and quantify the peaks corresponding to the different PEG species. For monodisperse PEGs, a single sharp peak is expected. For polydisperse PEGs, a series of peaks corresponding to the different chain lengths will be observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of PEG linkers and their derivatives.

Methodology:

-

Sample Preparation:

-

Dissolve the PEG sample in a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

-

-

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments such as COSY and HSQC can be used to aid in structural assignment.

-

-

Data Analysis:

-

¹H NMR: The repeating ethylene glycol units (-O-CH₂-CH₂-) typically show a characteristic signal around 3.6 ppm. The signals from the terminal functional groups will have different chemical shifts, allowing for the confirmation of their presence and the calculation of the degree of polymerization by comparing the integration of the terminal group protons to the repeating unit protons.

-

¹³C NMR: The carbon signals can further confirm the structure of the PEG backbone and the functional end groups.

-

Visualizing the Logic: Applications in Advanced Drug Modalities

The choice between monodisperse and polydisperse PEG linkers is particularly crucial in the development of sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The use of monodisperse PEG linkers is increasingly favored to ensure a homogeneous product with a well-defined drug-to-antibody ratio (DAR), which is critical for consistent efficacy and safety.[8]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker in a PROTAC is critical for optimizing the ternary complex formation between the target, PROTAC, and E3 ligase. Monodisperse PEG linkers offer precise control over the linker length and rigidity, which is essential for achieving optimal degradation efficiency.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]

- 5. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. labinsights.nl [labinsights.nl]

- 9. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmiweb.com [pharmiweb.com]

An In-depth Technical Guide to the Physical Properties of N-Boc-PEG5-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and inferred physical properties of N-Boc-PEG5-alcohol, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines its solubility and stability characteristics, provides detailed experimental protocols for their determination, and includes a workflow for its application in PROTAC synthesis.

Core Physical Properties

This compound, also known as tert-butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate, possesses a unique combination of a hydrophobic Boc-protecting group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, terminating in a hydroxyl group. This structure dictates its physical properties, making it a versatile tool in drug discovery and development.

Solubility Profile

The presence of the five-unit PEG chain confers a significant degree of hydrophilicity to the molecule, suggesting solubility in a range of polar solvents. Conversely, the tert-butoxycarbonyl (Boc) group provides lipophilic character, enabling dissolution in various organic solvents.

While specific quantitative solubility data for this compound is not extensively published, data from structurally similar molecules, such as N-Boc-PEG6-alcohol and t-Boc-N-amido-PEG5-amine, allows for a reliable estimation of its solubility profile. N-Boc-PEG6-alcohol is known to be soluble in dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and N,N-dimethylformamide (DMF). Furthermore, t-Boc-N-amido-PEG5-amine is reported to be soluble in water, DMSO, DCM, and DMF. Based on these analogs, the following solubility profile for this compound can be inferred:

| Solvent | Classification | Predicted Solubility |

| Water | Protic, Polar | Soluble |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble |

| Dichloromethane (DCM) | Chlorinated | Soluble |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Soluble |

| Ethanol | Protic, Polar | Soluble |

| Methanol | Protic, Polar | Soluble |

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is recommended using the protocol provided in this guide.

Stability Profile

The chemical stability of this compound is primarily dictated by the acid-labile Boc-protecting group. This group is generally stable under basic and nucleophilic conditions, providing orthogonality in multi-step syntheses.[1]

pH Stability:

-

Acidic Conditions (pH < 4): The Boc group is readily cleaved, exposing the primary amine.[2]

-

Neutral Conditions (pH 6-8): The molecule is expected to be stable for extended periods.

-

Basic Conditions (pH > 9): The Boc group is generally stable.[1]

Thermal Stability: Specific data on the thermal decomposition of this compound is not readily available. However, thermogravimetric analysis (TGA) of similar PEG compounds suggests that decomposition of the PEG backbone typically begins at temperatures above 200°C.[3][4] The thermal stability of the Boc group itself can be lower, with some studies showing thermal deprotection at temperatures ranging from 100-240°C, depending on the molecular context and solvent.[5][6]

Storage and Handling: For long-term stability, it is recommended to store this compound at -20°C in a dry, inert atmosphere.

Experimental Protocols

The following protocols provide detailed methodologies for the quantitative determination of the solubility and stability of this compound.

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, DMSO, DCM, ethanol)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Methodology:

-

Preparation of Saturated Solution:

-

Sample Clarification:

-

After incubation, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions by a validated HPLC-UV or HPLC-MS method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve.

-

-

Data Reporting:

-

Report the solubility in mg/mL or mol/L at the specified temperature.

-

Protocol 2: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of this compound.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

Alumina or platinum crucibles

-

Inert gas (e.g., nitrogen)

Methodology:

-

Sample Preparation:

-

Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA crucible.[9]

-

-

TGA Analysis:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

Record the weight loss of the sample as a function of temperature.

-

Determine the onset temperature of decomposition and the temperature at which significant weight loss occurs.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Protocol 3: pH Stability Assessment (HPLC-Based)

Objective: To evaluate the stability of this compound at different pH values over time.

Materials:

-

This compound

-

Aqueous buffer solutions of different pH values (e.g., pH 2, 4, 7, 9, 12)

-

HPLC system with UV or MS detector

-

Thermostatically controlled incubator

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

-

In separate vials, dilute the stock solution with the different pH buffers to a final known concentration.

-

-

Incubation:

-

Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Immediately quench any reaction by neutralizing the sample if necessary.

-

Analyze the samples by a validated HPLC method to quantify the remaining amount of intact this compound.

-

-

Data Analysis:

-

Plot the percentage of remaining this compound against time for each pH condition.

-

Determine the degradation rate constant and half-life at each pH.

-

Workflow and Visualization

This compound is a key component in the synthesis of PROTACs, where it serves as a flexible and hydrophilic linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. A common strategy for PROTAC synthesis is through solid-phase synthesis.

Caption: Solid-phase synthesis workflow for a PROTAC utilizing an this compound linker.

This guide provides a foundational understanding of the physical properties of this compound. For critical applications, it is imperative that researchers perform their own detailed analysis to ensure the data is suitable for their specific needs.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. epfl.ch [epfl.ch]

Methodological & Application

Application Notes: Protocol for Conjugating N-Boc-PEG5-alcohol to a Peptide

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules such as peptides and proteins, is a widely utilized strategy in drug development to enhance the therapeutic properties of biopharmaceuticals.[1][2][3] This modification can improve a drug's pharmacokinetic profile by increasing its hydrodynamic size, which in turn reduces renal clearance, shields it from proteolytic degradation, and can decrease immunogenicity.[3][4]

These application notes provide a detailed protocol for the conjugation of N-Boc-PEG5-alcohol to a peptide via an ester linkage. This specific linker contains a hydroxyl group (-OH) for conjugation and a tert-butyloxycarbonyl (Boc) protected amine group.[5][6] The protocol focuses on the activation of a carboxylic acid group on the peptide (either the C-terminus or an acidic amino acid side chain like aspartic or glutamic acid) using a carbodiimide (B86325) coupling agent, followed by reaction with the hydroxyl group of the PEG linker. An optional step for the deprotection of the Boc group to yield a free amine is also described.

Experimental Protocol: Peptide-PEG Conjugation

This protocol outlines the chemical steps required to conjugate this compound to a peptide containing an available carboxylic acid group.

Materials and Equipment

Reagents:

-

Peptide with at least one free carboxylic acid group

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC)[7]

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Deionized water, HPLC grade

-

Nitrogen or Argon gas

Equipment:

-

Reaction vials

-

Magnetic stirrer and stir bars

-

Analytical balance

-

pH meter or pH strips

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

-

Lyophilizer

-

Mass Spectrometer (e.g., LC-MS)

-

Standard laboratory glassware and consumables

Step-by-Step Methodology

Step 1: Activation of Peptide Carboxylic Acid This step involves the activation of the peptide's carboxyl group with EDC and NHS to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with the alcohol.

-

Dissolve the peptide in anhydrous DMF to a final concentration of 10-20 mg/mL in a clean, dry reaction vial.

-

Add EDC (1.5 molar equivalents relative to the peptide) and NHS (1.5 molar equivalents) to the peptide solution.

-

Add a small amount of DIPEA (0.5-1.0 molar equivalents) to raise the pH to ~7.0-7.5, facilitating the reaction.

-

Seal the vial under an inert atmosphere (nitrogen or argon) and stir the reaction mixture at room temperature for 1-2 hours.

Step 2: Conjugation with this compound The activated peptide is now ready to react with the hydroxyl group of the PEG linker.

-

Dissolve this compound (2.0 molar equivalents) in a minimal amount of anhydrous DMF.

-

Add the PEG solution to the activated peptide mixture from Step 1.

-

Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring under an inert atmosphere.

-

Monitor the reaction progress by taking small aliquots and analyzing them via RP-HPLC or LC-MS to observe the formation of the PEGylated peptide product and the consumption of the starting peptide.

Step 3: (Optional) Boc Group Deprotection If the terminal amine on the PEG linker is required for subsequent applications, the Boc protecting group must be removed. The Boc group can be deprotected under acidic conditions.[8][9]

-

Once the conjugation reaction is complete, remove the DMF solvent under vacuum.

-

Re-dissolve the crude product in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) in DCM.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the TFA and solvent by rotary evaporation or by precipitating the product in cold diethyl ether.

-

Wash the precipitate several times with cold ether to remove residual TFA and scavengers.

Step 4: Purification of the PEGylated Peptide Purification is essential to remove unreacted reagents, byproducts, and non-PEGylated peptide. RP-HPLC is a widely used method for purifying peptides and their conjugates.[]

-

Dissolve the crude product (from Step 2 or 3) in a minimal amount of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).

-

Inject the solution onto a preparative C18 RP-HPLC column.

-

Elute the product using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% ACN over 40 minutes) containing 0.1% TFA.

-

Collect fractions corresponding to the desired PEGylated peptide peak, as identified by UV absorbance (typically at 214 or 280 nm).

-

Confirm the identity of the fractions containing the correct product using mass spectrometry.[11]

-

Pool the pure fractions and lyophilize to obtain the final product as a dry powder.

Characterization of the Conjugate

To confirm the successful synthesis and purity of the PEG-peptide conjugate, the following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. An analytical C18 column can be used with a water/acetonitrile gradient.

-

Mass Spectrometry (MS): Essential for confirming the identity of the conjugate by verifying its molecular weight.[12] Techniques like ESI-MS or MALDI-TOF are commonly employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the conjugate and calculate the conjugation efficiency by comparing specific proton peak integrations.[13]

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the conjugation protocol. Actual results may vary depending on the specific peptide sequence and reaction scale.

| Parameter | Value / Condition | Expected Outcome / Comment |

| Molar Ratios | ||

| Peptide:EDC:NHS | 1 : 1.5 : 1.5 | Ensures efficient activation of the carboxyl group. |

| Peptide:PEG Linker | 1 : 2.0 | Using an excess of the PEG linker drives the reaction to completion. |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF | A polar aprotic solvent suitable for dissolving both peptide and PEG. |

| Temperature | Room Temperature (20-25°C) | Mild conditions prevent degradation of the peptide. |

| Reaction Time | 12-24 hours | Sufficient time for the conjugation reaction to proceed to completion. |

| Purification | ||

| Method | Preparative RP-HPLC | Provides high-resolution separation of the product from impurities.[] |

| Expected Yield | 30-60% | Highly dependent on the peptide sequence, solubility, and purification efficiency. |

| Final Purity | >95% | Achievable with optimized HPLC purification. |

Visualizations

Experimental Workflow

Caption: Workflow for the conjugation of this compound to a peptide.

Functional Impact of Peptide PEGylation

Caption: PEGylation enhances peptide half-life, leading to sustained signaling.

References

- 1. bachem.com [bachem.com]

- 2. Chemistry for peptide and protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creativepegworks.com [creativepegworks.com]